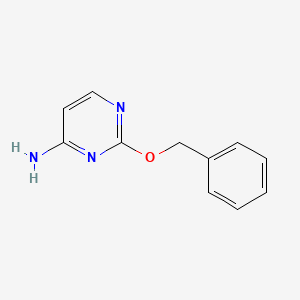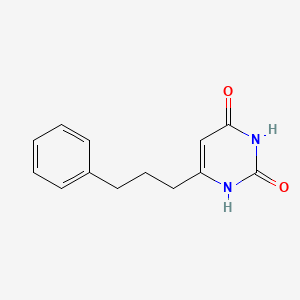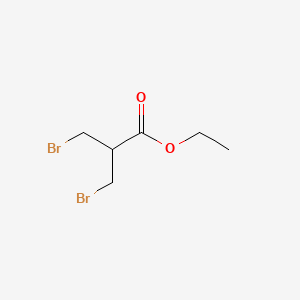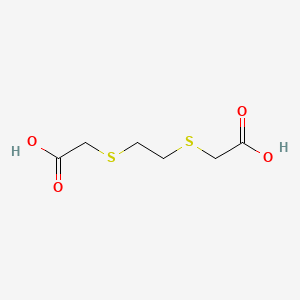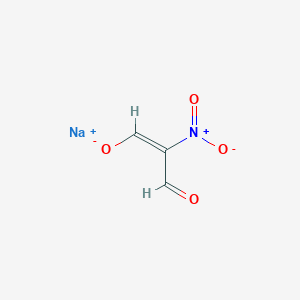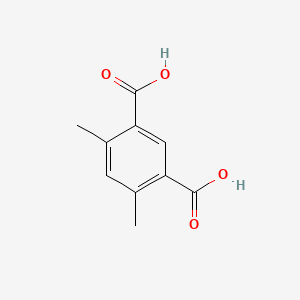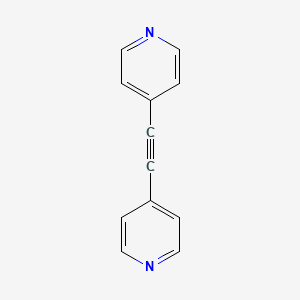
1,2-Di(pyridin-4-yl)ethyne
Descripción general
Descripción
1,2-Di(pyridin-4-yl)ethyne, also known as DPPE, is an organic compound . It is a colorless to light yellow solid with a distinct aromatic odor . It is stable under normal temperature and pressure, insoluble in water, but soluble in many organic solvents . It is extensively used as a ligand/linker in the synthesis of a variety of metal-organic frameworks (MOFs) and coordination polymers (CPs) .
Synthesis Analysis
A metal-organic framework (MOF) was prepared from 1,2-di(pyridin-4-yl)ethyne, terephthalic acid, and zinc (II) nitrate in dimethylformamide, water, and ethanol at 80 °C . The synthesis process involves a vigorous exothermic reaction that may require cooling with an ice bath .Molecular Structure Analysis
The molecular formula of 1,2-Di(pyridin-4-yl)ethyne is C12H8N2 . The crystals of the MOF prepared from 1,2-di(pyridin-4-yl)ethyne are monoclinic, space group P2 1 /c with Z = 4 .Chemical Reactions Analysis
A thermogravimetric analysis (TGA) of the MOF prepared from 1,2-di(pyridin-4-yl)ethyne was performed . A series of condensation, oxidation, acid-amine coupling, and reductive amination reactions were performed to synthesize analogues of N-substituted 2-(pyridin-4-yl)-1H-imidazo .Physical And Chemical Properties Analysis
1,2-Di(pyridin-4-yl)ethyne has a molecular weight of 180.20 g/mol . It is a colorless to light yellow solid with a distinct aromatic odor . It is stable under normal temperature and pressure, insoluble in water, but soluble in many organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
1,2-Di(pyridin-4-yl)ethyne has been utilized in the synthesis and structural characterization of various compounds. For instance, Foschi et al. (2018) explored its role in the Ti(OiPr)4-mediated double aryl Grignard addition, leading to the development of a synthesis method for diarylated 1,2-di(pyridin-2-yl)ethanes and 2-(1,2,2-triarylvinyl)-pyridines (Foschi et al., 2018).
Conductance Studies
The molecule has been studied for its conductance properties. Velizhanin et al. (2010) conducted experiments to measure the single molecule conductance of 1,2-bi(pyridin-4-yl)ethyne, providing valuable insights into its electrical characteristics (Velizhanin et al., 2010).
Coordination Chemistry
The coordination chemistry of 1,2-Di(pyridin-4-yl)ethyne has been a subject of interest. Albrecht et al. (2012) reported on a metal-organic framework constructed using 1,2-Di(pyridin-4-yl)ethyne, terephthalic acid, and zinc(II) nitrate, highlighting its potential in MOF construction (Albrecht et al., 2012).
Crystal Structure Determination
Percino et al. (2006) focused on the crystal and molecular structure determination of derivatives of 1,2-Di(pyridin-4-yl)ethyne, providing insights into the structural aspects of these compounds (Percino et al., 2006).
Catalysis
1,2-Di(pyridin-4-yl)ethyne has been explored for its role in catalysis. For example, Wang et al. (2007) studied the reaction of 1,2-bis(2,6-dicarboxypyridin-4-yl)ethyne with Cu(II) to generate a discrete complex, demonstrating its potential in catalytic applications (Wang et al., 2007).
Synthetic Chemistry
The compound has significant applications in synthetic chemistry. For instance, Neenan et al. (1996) described the synthesis, spectroscopic characterization, and X-ray structures of dinuclear and polynuclear compounds using 1,2-bis(2-pyridyl)ethyne (Neenan et al., 1996).
Supramolecule Formation
1,2-Di(pyridin-4-yl)ethyne has been used in the self-assembly of discrete supramolecules. Chi et al. (2003) explored its use with organoplatinum acceptor units to form closed macrocycles, demonstrating its versatility in molecular assembly (Chi et al., 2003).
Safety And Hazards
1,2-Di(pyridin-4-yl)ethyne may cause irritation to the eyes, skin, and respiratory tract . Therefore, it is recommended to wear chemical goggles, gloves, and respiratory protective equipment when handling it . It should be handled in a well-ventilated laboratory environment and kept away from sources of ignition or high temperatures . During storage and handling, it should be kept away from oxygen, acids, bases, and other flammable substances to prevent accidents .
Propiedades
IUPAC Name |
4-(2-pyridin-4-ylethynyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h3-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKCEACOZLCRSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C#CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319739 | |
| Record name | 1,2-Di(pyridin-4-yl)ethyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Di(pyridin-4-yl)ethyne | |
CAS RN |
73564-69-9 | |
| Record name | 73564-69-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Di(pyridin-4-yl)ethyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



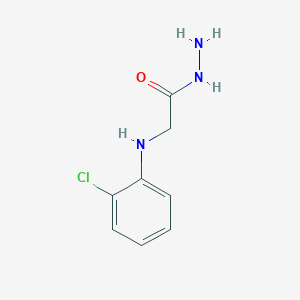
![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1362503.png)
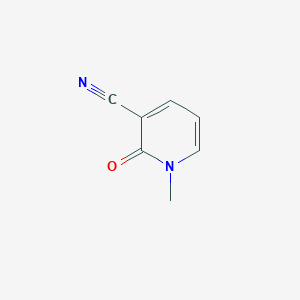
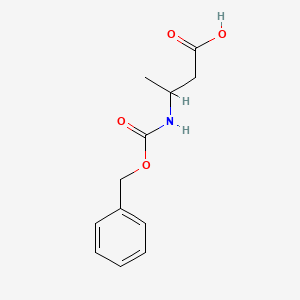
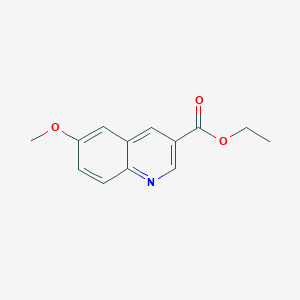
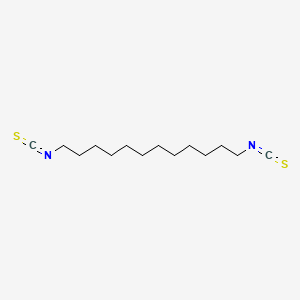
![2-({4-[Acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1362513.png)
